molecular formula C24H30N2O2 B10911091 (16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-triene-3,17-diol

(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-triene-3,17-diol

Cat. No.: B10911091
M. Wt: 378.5 g/mol
InChI Key: WJBPXFYDIOPTIY-FOWTUZBSSA-N
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Description

The compound (16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-triene-3,17-diol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-triene-3,17-diol typically involves the following steps:

    Starting Material: The synthesis begins with estradiol, which undergoes a series of chemical modifications.

    Formation of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between an appropriate hydrazine derivative and a diketone or aldehyde precursor.

    Attachment to Estradiol: The pyrazole derivative is then attached to the estradiol backbone via a Wittig reaction, forming the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For high-throughput synthesis.

    Purification: Using chromatography and recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds in the steroid backbone to single bonds, altering the compound’s structure and activity.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Saturated steroids.

    Substitution Products: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structure.

    Material Science:

Biology

    Hormone Replacement Therapy: As a synthetic estrogen, it can be used in hormone replacement therapies.

    Receptor Studies: Useful in studying estrogen receptor interactions and signaling pathways.

Medicine

    Cancer Research:

    Drug Development: As a lead compound for developing new therapeutic agents.

Industry

    Pharmaceuticals: Used in the synthesis of various pharmaceutical agents.

    Biotechnology: Applications in the development of biotechnological tools and assays.

Mechanism of Action

The compound exerts its effects primarily through interaction with estrogen receptors (ERs). Upon binding to ERs, it can modulate gene expression and influence various cellular processes. The pyrazole ring may enhance its binding affinity or selectivity for specific receptor subtypes, leading to distinct biological effects.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The natural hormone with a similar steroid backbone but lacking the pyrazole ring.

    Ethinylestradiol: A synthetic derivative used in oral contraceptives.

    Mestranol: Another synthetic estrogen used in contraceptives.

Uniqueness

    Structural Modification: The presence of the pyrazole ring distinguishes it from other estrogens, potentially altering its pharmacokinetics and pharmacodynamics.

    Biological Activity: The unique structure may confer different biological activities, making it a valuable compound for specific therapeutic applications.

This detailed overview provides a comprehensive understanding of (16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-triene-3,17-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

(16E)-16-[(2-ethylpyrazol-3-yl)methylidene]-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C24H30N2O2/c1-3-26-17(9-11-25-26)12-16-14-22-21-6-4-15-13-18(27)5-7-19(15)20(21)8-10-24(22,2)23(16)28/h5,7,9,11-13,20-23,27-28H,3-4,6,8,10,14H2,1-2H3/b16-12+

InChI Key

WJBPXFYDIOPTIY-FOWTUZBSSA-N

Isomeric SMILES

CCN1C(=CC=N1)/C=C/2\CC3C4CCC5=C(C4CCC3(C2O)C)C=CC(=C5)O

Canonical SMILES

CCN1C(=CC=N1)C=C2CC3C4CCC5=C(C4CCC3(C2O)C)C=CC(=C5)O

Origin of Product

United States

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